molecular formula C5H4 B15308069 Penta-1,2-dien-4-yne CAS No. 33555-85-0

Penta-1,2-dien-4-yne

Cat. No.: B15308069
CAS No.: 33555-85-0
M. Wt: 64.08 g/mol
InChI Key: FPCAUUABCRPODB-UHFFFAOYSA-N
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Description

Penta-1,2-dien-4-yne, also known as ethynylallene, is an organic compound with the molecular formula C5H4. It is a member of the dienyne family, characterized by the presence of both double and triple bonds within the same molecule. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Penta-1,2-dien-4-yne can be synthesized through various methods. One common approach involves the flash vacuum pyrolysis of 3-ethynylcycloprop-1-ene at 550°C, which yields this compound as a side product . Another method includes the photolytic decomposition of cyclopentadienylidene via UV radiation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Penta-1,2-dien-4-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different dienes or alkanes.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed:

    Oxidation: Products can include carboxylic acids, aldehydes, or ketones.

    Reduction: Products can include alkenes or alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Penta-1,2-dien-4-yne has several applications in scientific research:

Mechanism of Action

The mechanism by which penta-1,2-dien-4-yne and its derivatives exert their effects involves interactions with specific molecular targets. For instance, certain derivatives have shown strong binding affinities toward the coat protein of the tobacco mosaic virus, inhibiting its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness of Penta-1,2-dien-4-yne: this compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and research.

Properties

CAS No.

33555-85-0

Molecular Formula

C5H4

Molecular Weight

64.08 g/mol

InChI

InChI=1S/C5H4/c1-3-5-4-2/h1,5H,2H2

InChI Key

FPCAUUABCRPODB-UHFFFAOYSA-N

Canonical SMILES

C=C=CC#C

Origin of Product

United States

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